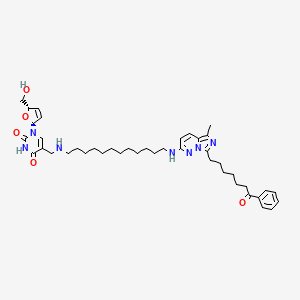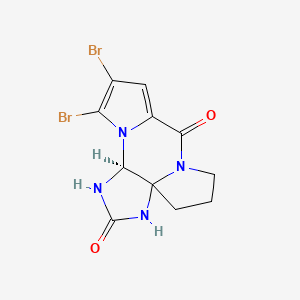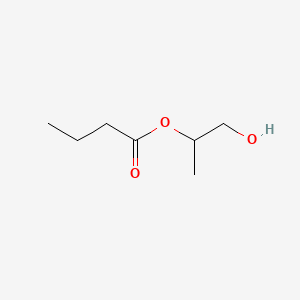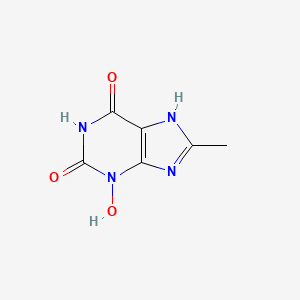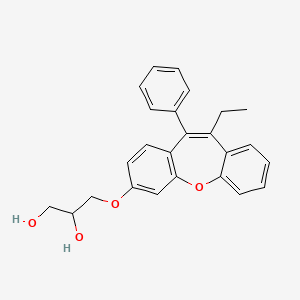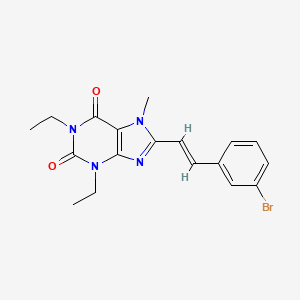
1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- is a synthetic organic compound that belongs to the class of pyrazolesulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Sulfonamide Formation: The pyrazole ring is then reacted with a sulfonyl chloride to form the sulfonamide group.
Introduction of Chloroethyl Groups: The final step involves the reaction of the sulfonamide with 2-chloroethylamine under suitable conditions to introduce the N,N-bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored for its potential as an anticancer or antimicrobial agent.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It may find applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- would depend on its specific application. For example, as an anticancer agent, it may act by alkylating DNA, leading to cell death. The molecular targets and pathways involved would include DNA and various enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl-: can be compared with other pyrazolesulfonamides such as:
Uniqueness
- 1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90722-75-1 |
|---|---|
Formule moléculaire |
C9H15Cl2N3O2S |
Poids moléculaire |
300.20 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-3,5-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C9H15Cl2N3O2S/c1-8-7-9(2)14(12-8)17(15,16)13(5-3-10)6-4-11/h7H,3-6H2,1-2H3 |
Clé InChI |
PGVWTGZDSJKEDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1S(=O)(=O)N(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



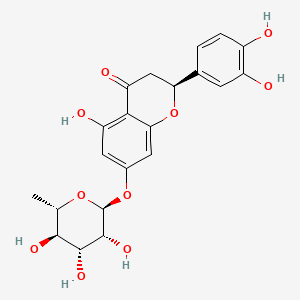
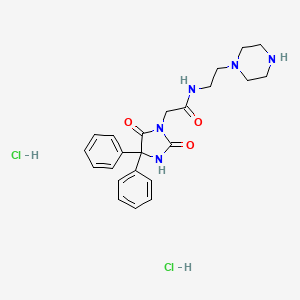

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)


![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
